17-Methyl-5alpha-androstane-11beta,17beta-diol
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Overview
Description
17-Methyl-5alpha-androstane-11beta,17beta-diol is an androstanoid.
Scientific Research Applications
Configurational Analysis and Binding Affinities
Research has explored the steric structures and binding affinities of various 5alpha-androstane derivatives. This includes an analysis of how the introduction of a methyl substituent into 5alpha-androstane molecules influences their binding affinity to the androgen receptor, with 16alpha-methyl derivatives binding more weakly than their 16beta-methyl counterparts (Tapolcsányi et al., 2001).
Neighboring Group Participation
A study details the preparation of various stereoisomers of 16-hydroxymethyl-5alpha-androstane-3beta,17-diol, highlighting the complexity and importance of neighboring group participation in steroid chemistry (Tapolcsányi et al., 2001).
Analysis in Dietary Supplements
The presence and analysis of 17alpha-methyl-5alpha-androstane derivatives in dietary supplements have been investigated, particularly in the context of doping in sports. This research is crucial in understanding the distribution and metabolism of these compounds in the body (Okano et al., 2009).
Metabolism Studies
Metabolism of 17alpha-methyltestosterone, a compound closely related to 17-Methyl-5alpha-androstane-11beta,17beta-diol, has been extensively studied. This includes the identification of main metabolites in human urine, which is significant for pharmacokinetic studies and understanding the biological impact of these compounds (Shinohara et al., 2000).
Antiproliferative Effects
Research has been conducted on the synthesis of 2beta-amino-5alpha-androstane-3alpha,17beta-diol derivatives and their effects on human leukemia cells. This demonstrates the potential therapeutic applications of modified 5alpha-androstane derivatives in cancer treatment (Thibeault et al., 2008).
Inhibitory Actions
The inhibitory actions of steroidal compounds, including 5alpha-androstane derivatives, on specific enzymes have been studied. This is particularly relevant in the context of hormone regulation and potential therapeutic applications (Bellavance et al., 2009).
Prostatic Hypertrophy Research
Studies have examined the uptake and metabolism of 5alpha-androstane derivatives in patients with benign prostatic hypertrophy, providing insights into the biological actions of these compounds in human tissues (Horst et al., 1975).
Neuronal Cell Research
5alpha-Androstane-3beta, 17beta-diol has been studied for its ability to modulate estrogen receptor-mediated gene transcription in neuronal cells. This research is significant for understanding the neurobiological effects of androgen metabolites (Pak et al., 2005).
properties
CAS RN |
7100-29-0 |
---|---|
Product Name |
17-Methyl-5alpha-androstane-11beta,17beta-diol |
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(5R,8S,9S,10S,11S,13S,14S,17S)-10,13,17-trimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-11,17-diol |
InChI |
InChI=1S/C20H34O2/c1-18-10-5-4-6-13(18)7-8-14-15-9-11-20(3,22)19(15,2)12-16(21)17(14)18/h13-17,21-22H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18+,19+,20+/m1/s1 |
InChI Key |
XAECMTJMUAHJFL-BIQOYULWSA-N |
Isomeric SMILES |
C[C@]12CCCC[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@]4(C)O)C)O |
SMILES |
CC12CCCCC1CCC3C2C(CC4(C3CCC4(C)O)C)O |
Canonical SMILES |
CC12CCCCC1CCC3C2C(CC4(C3CCC4(C)O)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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